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Compound of Interest

Compound Name: GSK494581A

Cat. No.: B15604562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK494581A is a synthetic compound that exhibits a unique dual pharmacology, acting as

both an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine

transporter subtype 1 (GlyT1)[1][2]. This distinctive profile makes it a valuable pharmacological

tool for investigating the physiological and pathological roles of both targets. This technical

guide provides a comprehensive overview of GSK494581A, including its mechanism of action,

key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties
Property Value

CAS Number 909416-67-7

Molecular Formula C₂₇H₂₈F₂N₂O₄S

Molecular Weight 514.59 g/mol

IUPAC Name

[4-[2-fluoro-4-(1-methoxyethyl)phenyl]piperazin-

1-yl]-[2-(4-fluorophenyl)-5-

methylsulfonylphenyl]methanone

Pharmacological Profile
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GSK494581A possesses two distinct pharmacological activities:

GPR55 Agonism: It is a potent agonist of human GPR55, a receptor implicated in various

physiological processes, including pain signaling, inflammation, and bone metabolism.

GlyT1 Inhibition: It also functions as a potent inhibitor of the glycine transporter subtype 1

(GlyT1), which is responsible for the reuptake of glycine in the central nervous system. By

inhibiting GlyT1, GSK494581A increases synaptic glycine levels, thereby potentiating N-

methyl-D-aspartate (NMDA) receptor function.

Quantitative Data
The following table summarizes the key in vitro potency data for GSK494581A.

Target Assay Type Cell Line Parameter Value Reference

Human

GPR55

Yeast

Reporter

Gene Assay

Saccharomyc

es cerevisiae
pEC₅₀ 6.5 [3]

Human GlyT1

[³H]glycine

Binding

Assay

HEK293 pIC₅₀ 7.7 [3]

Signaling Pathways
GPR55 Signaling Pathway
Activation of GPR55 by an agonist like GSK494581A initiates a signaling cascade primarily

through Gα₁₃. This leads to the activation of RhoA kinase (ROCK), which in turn promotes the

formation of stress fibers and modulates intracellular calcium levels. The pathway can also lead

to the activation of various transcription factors, including NFAT, NF-κB, and CREB.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15604562?utm_src=pdf-body
https://www.benchchem.com/product/b15604562?utm_src=pdf-body
https://www.benchchem.com/product/b15604562?utm_src=pdf-body
https://www.dcchemicals.com/product_show-gsk494581a.html?datasheet=datasheet
https://www.dcchemicals.com/product_show-gsk494581a.html?datasheet=datasheet
https://www.benchchem.com/product/b15604562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSK494581A GPR55 Gα₁₃ RhoA ROCK

Intracellular Ca²⁺ Release

NFAT, NF-κB, CREB Activation

Click to download full resolution via product page

Caption: GPR55 Signaling Pathway Activated by GSK494581A.

GlyT1 Inhibition and NMDA Receptor Modulation
GSK494581A inhibits the reuptake of glycine from the synaptic cleft by blocking GlyT1. The

resulting increase in synaptic glycine concentration enhances the activation of NMDA

receptors, for which glycine is an essential co-agonist. This leads to potentiation of

glutamatergic neurotransmission.
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Caption: Mechanism of GlyT1 Inhibition by GSK494581A.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize

GSK494581A.

GPR55 Agonism: Yeast Reporter Gene Assay
This assay measures the activation of GPR55 by quantifying the expression of a reporter gene

(e.g., lacZ) in yeast genetically engineered to express human GPR55.

1. Yeast Strain and Plasmid:
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Yeast Strain:Saccharomyces cerevisiae strain engineered to express human GPR55 and

containing a reporter construct (e.g., FUS1-lacZ).

Expression Vector: A yeast expression vector containing the human GPR55 coding

sequence under the control of a constitutive or inducible promoter.

2. Yeast Transformation:

Prepare competent yeast cells using the lithium acetate/single-stranded carrier

DNA/polyethylene glycol method.

Transform the yeast with the GPR55 expression vector.

Select for transformants on appropriate selective media.

3. Reporter Gene Assay:

Grow a liquid culture of the transformed yeast to mid-log phase in selective media.

Dilute the culture and aliquot into a 96-well microplate.

Add GSK494581A at various concentrations (typically in a 10-point dilution series) to the

wells. Include a vehicle control (e.g., DMSO) and a known GPR55 agonist as a positive

control.

Incubate the plate at 30°C with shaking for 4-6 hours.

Measure the reporter gene activity. For a lacZ reporter, this can be done by adding a

substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measuring the absorbance

at 420 nm, or by using a fluorescent substrate.

Calculate the EC₅₀ value from the dose-response curve.
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Caption: Workflow for the GPR55 Yeast Reporter Gene Assay.

GlyT1 Inhibition: [³H]glycine Binding Assay
This assay determines the ability of GSK494581A to inhibit the binding of radiolabeled glycine

to GlyT1 expressed in a mammalian cell line.

1. Cell Culture and Membrane Preparation:

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1.
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Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent

(e.g., G418) at 37°C in a 5% CO₂ incubator.

Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and

centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate

assay buffer.

2. Binding Assay:

In a 96-well plate, add the cell membrane preparation.

Add GSK494581A at various concentrations.

Add [³H]glycine to a final concentration in the low nanomolar range.

To determine non-specific binding, include wells with a high concentration of a known GlyT1

inhibitor (e.g., sarcosine).

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by

washing with ice-cold assay buffer to remove unbound radioligand.

Dry the filter plate and add scintillation cocktail to each well.

Measure the radioactivity in each well using a scintillation counter.

Calculate the specific binding and determine the IC₅₀ value of GSK494581A.
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Caption: Workflow for the [³H]glycine Binding Assay.

Selectivity
GSK494581A demonstrates selectivity for human GPR55 over its rodent orthologs. This

species-specific activity is an important consideration for the design and interpretation of in vivo

studies. The compound has been profiled against a broad panel of other molecular targets and

has shown no significant off-target activity[2].

Conclusion
GSK494581A is a potent and selective dual-acting compound that serves as a valuable

research tool for the study of GPR55 and GlyT1. Its well-characterized pharmacology, coupled

with the detailed experimental protocols provided in this guide, will aid researchers in further

elucidating the complex roles of these two important drug targets in health and disease. The
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distinct signaling pathways modulated by GSK494581A offer multiple avenues for investigating

its cellular and physiological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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